Cerium hydroxide (Ce(OH)4), (T-4)-

Overview

Description

Synthesis Analysis

The synthesis pathway of Cerium hydroxide involves the reaction between cerium nitrate and ammonium hydroxide. The process involves dissolving cerium nitrate in water to form a clear solution, then slowly adding ammonium hydroxide to the cerium nitrate solution while stirring continuously. The solution turns milky white as cerium hydroxide precipitates out.Molecular Structure Analysis

The average crystallite size of Cerium hydroxide has been estimated by the Scherrer equation to be 3–4 nm .Chemical Reactions Analysis

Cerium hydroxide acts as a strong base and is able to react with a variety of compounds, forming cerium salts. For example, it can react with acids to form cerium salts, such as cerium acetate (Ce(C2H3O2)3) or cerium chloride (CeCl3).Physical And Chemical Properties Analysis

Cerium hydroxide is a yellowish powder that is insoluble in water but soluble in concentrated acids . It is generally immediately available in most volumes .Scientific Research Applications

Environmental Geochemistry

Cerium is the most abundant of rare-earth metals found in the Earth’s crust. Several Ce-carbonate, -phosphate, -silicate, and - (hydr)oxide minerals have been historically mined and processed for pharmaceutical uses and industrial applications . Cerium dioxide, a form of cerium, has received much attention in the global nanotechnology market due to their useful applications for catalysts, fuel cells, and fuel additives .

Nanotechnology

Cerium dioxide nanoparticles have been used in various applications in the field of nanotechnology. These nanoparticles have been exposed to aquatic and terrestrial organisms, potentially yielding in negative impact on human and ecosystem health .

Catalysts

Ceria (cerium (IV) Oxide; CeO 2) incorporated with trace metals, metallic particles or mixed support systems has been studied extensively for various heterogeneous reactions. Unique redox properties and structural defects have made ceria a desirable choice for selective hydrogenation .

Fuel Cells and Fuel Additives

Cerium dioxide has been used in fuel cells and as fuel additives. This is due to its unique properties and the fact that it is the most abundant of the rare-earth metals found in the Earth’s crust .

Selective Hydrogenation Reactions

Ceria has been used in selective hydrogenation reactions. The unique redox properties and structural defects of ceria make it a desirable choice for these reactions .

Cast Iron Processing

Cerium is used in the processing of cast iron. It provides graphite morphology control, to produce spherulitic or vermicular crystallites. Cerium is used to free oxygen and sulfur from the melt through the formation of stable lanthanide oxysulfides of cast iron .

Lighter Flints

Cerium is used as pyrophoric iron-mischmetal (60%) alloy for lighter flints .

Hydrothermal Treatment

Cerium tetrafluoride hydrate undergoes transformations under hydrothermal treatment. The main product of the hydrothermal treatment of cerium tetrafluoride hydrate at 100°C is a new compound with a composition close to Ce 3 F 10 ⋅3H 2 O .

Mechanism of Action

Target of Action

Cerium hydrate primarily targets reactive oxygen species (ROS) . It exhibits excellent antibacterial activity against both Gram-positive and Gram-negative bacteria via the generation of ROS .

Mode of Action

Cerium hydrate interacts with its targets through redox reactions. In healthy cells, it acts as an antioxidant by scavenging ROS, thus protecting them . In cancer cells (under low ph environment), it acts as a pro-oxidant by generating ros, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by cerium hydrate is the oxidative stress pathway . By modulating the levels of ROS, cerium hydrate can influence various downstream effects, such as cell survival, inflammation, and DNA damage .

Pharmacokinetics

The pharmacokinetics of cerium hydrate, particularly in the form of nanoparticles, has been studied using physiologically based pharmacokinetic (PBPK) modeling . The model suggests that cerium hydrate predominantly accumulates in the lungs and is excreted through feces . The slow decrease of nanoparticle concentrations in the lungs can be explained by clearance to the gastrointestinal tract and then to the feces .

Result of Action

The result of cerium hydrate’s action is largely dependent on the environment. In healthy cells, it reduces oxidative stress, thereby protecting the cells from damage . In cancer cells or bacteria, it increases oxidative stress, leading to cell death .

Action Environment

The action, efficacy, and stability of cerium hydrate can be influenced by various environmental factors. For instance, the pH level can affect its antioxidant or pro-oxidant behavior . Furthermore, the compound’s properties can be altered when it interacts with other substances in the environment .

properties

IUPAC Name |

cerium;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H2O/h;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUCLPLBKVSJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Powder; [MSDSonline] | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium perhydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cerium hydroxide (Ce(OH)4), (T-4)- | |

CAS RN |

12014-56-1 | |

| Record name | Cerium perhydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

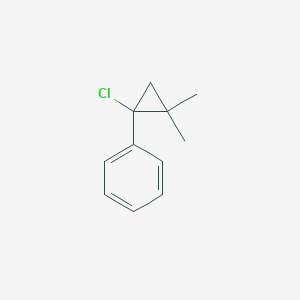

![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)